
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. This compound is typically used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves multiple steps. The starting materials typically include benzamidine and derivatives of diisopropylaminoethanol. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction. The process involves the formation of an ether linkage between the benzamidine and the diisopropylaminoethanol derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamidoxime derivatives, while reduction may produce benzylamine derivatives.
Applications De Recherche Scientifique
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity . This interaction is crucial in various biochemical assays and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: The simplest aryl amidine, used as a protease inhibitor.
Dabigatran: A pharmaceutical containing the benzamidine moiety, used as an anticoagulant.
2,4-Disubstituted Imidazoles: Synthesized from benzamidine derivatives, used in various chemical applications.
Uniqueness
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is unique due to its specific structural features, including the diisopropylaminoethoxy group, which enhances its solubility and bioavailability. This makes it particularly valuable in biological and medicinal research.
Propriétés
Numéro CAS |
80784-96-9 |
|---|---|
Formule moléculaire |
C27H35Cl2N3O |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
2-[3-[[phenyl(phenylazaniumylidene)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H33N3O.2ClH/c1-21(2)30(22(3)4)18-19-31-26-17-11-16-25(20-26)29-27(23-12-7-5-8-13-23)28-24-14-9-6-10-15-24;;/h5-17,20-22H,18-19H2,1-4H3,(H,28,29);2*1H |
Clé InChI |
KCTQGRJGRXDHPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH+](CCOC1=CC=CC(=C1)NC(=[NH+]C2=CC=CC=C2)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
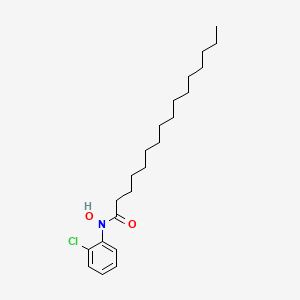

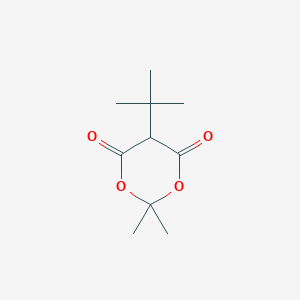



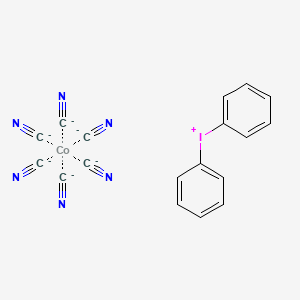
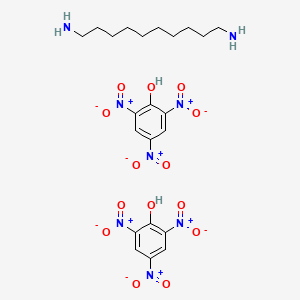
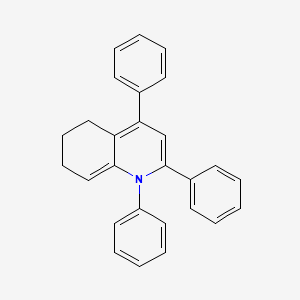

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)
